1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Molecular Structure and Classification

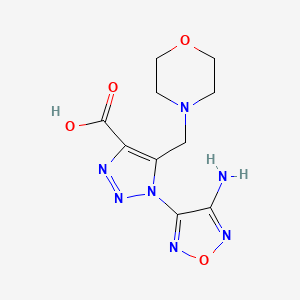

The molecular structure of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid presents a complex heterocyclic architecture characterized by the presence of multiple nitrogen-containing ring systems. The compound exhibits a molecular formula of C₁₀H₁₃N₇O₄ with a molecular weight of 295.25 atomic mass units. This molecular composition reveals the presence of seven nitrogen atoms, indicating the highly nitrogen-rich nature of the compound, which is characteristic of compounds containing both triazole and oxadiazole functionalities.

The structural framework consists of three primary heterocyclic components: a 1,2,5-oxadiazole ring system, a 1,2,3-triazole core, and a morpholine substituent. The 1,2,5-oxadiazole ring contains two nitrogen atoms and one oxygen atom arranged in a five-membered aromatic heterocycle. This ring system is considered an underprivileged heterocycle that has attracted increasing attention in medicinal chemistry due to its unique properties as a nitric oxide donor under physiological conditions. The oxadiazole moiety bears an amino group at the 4-position, contributing to the compound's potential for hydrogen bonding interactions.

The central 1,2,3-triazole ring system represents one of the most significant developments in modern heterocyclic chemistry, particularly following the advancement of copper-catalyzed azide-alkyne cycloaddition reactions. The triazole ring in this compound is substituted at the 1-position with the oxadiazole moiety and at the 5-position with a morpholin-4-ylmethyl group. Additionally, a carboxylic acid functionality is present at the 4-position of the triazole ring, providing the compound with acidic properties and potential for salt formation.

| Structural Component | Type | Position | Functional Significance |

|---|---|---|---|

| 1,2,5-Oxadiazole | Five-membered heterocycle | N1-substituted | Nitric oxide donor potential |

| 1,2,3-Triazole | Five-membered heterocycle | Central core | Metabolic stability |

| Morpholine | Six-membered heterocycle | 5-Methyl substituent | Solubility enhancement |

| Carboxylic acid | Functional group | 4-Position | Ionizable functionality |

| Amino group | Functional group | Oxadiazole 4-position | Hydrogen bonding |

Historical Context and Discovery

The development of compounds containing multiple heterocyclic systems reflects the evolution of heterocyclic chemistry over the past century. The 1,2,5-oxadiazole ring system, also known as furazan, was first characterized in the early 20th century, though its biological significance was not fully appreciated until recent decades. The recognition of 1,2,5-oxadiazoles as potential nitric oxide donors under physiological conditions has led to renewed interest in this heterocyclic system, particularly in the context of cardiovascular and antimicrobial applications.

The 1,2,3-triazole ring system has experienced remarkable growth in synthetic chemistry, particularly following the development of the copper-catalyzed azide-alkyne cycloaddition reaction, commonly referred to as the "click" reaction. This methodology, which gained prominence in the early 2000s, revolutionized the synthesis of 1,2,3-triazole derivatives by providing a highly efficient and regioselective route to 1,4-disubstituted triazoles. The click chemistry approach has enabled the synthesis of complex multi-heterocyclic compounds such as the subject molecule.

The specific compound this compound represents a relatively recent development in heterocyclic chemistry, emerging from efforts to combine the beneficial properties of multiple heterocyclic systems within a single molecular framework. Research into such multi-heterocyclic compounds has been motivated by the desire to create molecules with enhanced biological activity and improved pharmacological properties compared to simpler heterocyclic structures.

The synthesis of compounds containing both 1,2,3-triazole and oxadiazole rings in one molecule has been an area of active research, with methodologies being developed to efficiently construct these complex molecular architectures. The presence of a morpholine substituent further reflects modern medicinal chemistry approaches, where morpholine rings are frequently incorporated to enhance solubility and bioavailability properties.

Chemical Nomenclature and Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The name reflects the hierarchical structure of the molecule, with the 1,2,3-triazole ring serving as the parent heterocycle. The numbering system begins with the triazole ring, where the nitrogen atoms are located at positions 1, 2, and 3.

Properties

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7O4/c11-8-9(14-21-13-8)17-6(7(10(18)19)12-15-17)5-16-1-3-20-4-2-16/h1-5H2,(H2,11,13)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJOKCMKVZQYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360905 | |

| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352446-60-7 | |

| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation and Hydrazinolysis

- Starting from a suitable dicarbonyl ester, cyclocondensation with hydrazine derivatives forms hydrazides, which are key intermediates.

- For example, diethyl oxalate reacts with sodium ethoxide to give ethyl 2,4-dioxobutanoate, which upon reflux with phenyl hydrazine yields pyrazole carboxylate derivatives.

- Hydrazinolysis of these esters produces acid hydrazides, which are then cyclized with reagents like carbon disulfide or ammonium thiocyanate to form oxadiazole-2-thione or triazole-3-thione rings, respectively.

Formation of 1,2,4-Triazole and 1,2,3-Triazole Rings

- Hydrazinolysis of oxadiazole-2-thione derivatives leads to amino-substituted triazole-3-thiols.

- These intermediates can be further reacted with aromatic aldehydes to form Schiff bases, which upon Mannich reaction with morpholine and formaldehyde yield morpholinylmethyl-substituted triazole derivatives.

- Alternatively, triazole-3-thione intermediates treated with hydrazine and cyclocondensation agents (e.g., diethyl oxalate, chloroacetic acid) afford various triazole and triazine derivatives.

Introduction of Morpholin-4-ylmethyl Group

- The morpholin-4-ylmethyl substituent is typically introduced via a Mannich reaction.

- Schiff bases derived from the amino-triazole intermediates react with morpholine and formaldehyde in solvents like DMF at room temperature.

- This step yields the morpholin-4-ylmethyl-substituted triazole compounds with good yields and purity after recrystallization.

Functionalization to Carboxylic Acid

- The carboxylic acid functionality at the 4-position of the triazole ring is generally introduced by starting from carboxylate or hydrazide precursors.

- Hydrazinolysis and subsequent cyclization steps preserve or generate the carboxylic acid group.

- The final compound is isolated by precipitation, filtration, and recrystallization from suitable solvents such as ethanol or DMF/ethanol mixtures.

Representative Synthetic Scheme Summary

| Step | Reactants/Intermediates | Reaction Conditions | Product Type | Yield (%) | Key Characterization |

|---|---|---|---|---|---|

| 1 | Diethyl oxalate + sodium ethoxide | Reflux | Ethyl 2,4-dioxobutanoate | ~77 | IR (C=O at 1733 cm⁻¹), ¹H NMR |

| 2 | Compound 1 + phenyl hydrazine | Reflux in acetic acid | Pyrazole carboxylate | ~77 | IR, ¹H NMR (NH, NH₂ signals) |

| 3 | Hydrazinolysis of ester | Hydrazine hydrate, reflux | Acid hydrazide | High | IR, ¹H NMR |

| 4 | Acid hydrazide + carbon disulfide | Reflux in ethanolic KOH | Oxadiazole-2-thione | ~75 | IR (C=S at 1238 cm⁻¹), ¹³C NMR (δ 186 ppm) |

| 5 | Acid hydrazide + ammonium thiocyanate | Reflux in HCl/ethanol | Triazole-3-thione | ~82 | IR, ¹H NMR |

| 6 | Hydrazinolysis of oxadiazole-2-thione | Hydrazine hydrate, reflux | Amino-triazole-3-thiol | ~74 | IR, ¹H NMR |

| 7 | Schiff base formation | Aromatic aldehydes, heat | Arylidene-amino triazoles | Moderate | IR, ¹H NMR |

| 8 | Mannich reaction | Morpholine + formaldehyde, DMF, RT | Morpholinylmethyl triazoles | Good | IR, ¹H NMR |

Note: Yields and conditions are approximate and based on literature data.

Analytical and Spectroscopic Confirmation

- IR spectroscopy confirms functional groups: carbonyl (C=O), thiocarbonyl (C=S), amino (NH₂), and heterocyclic ring vibrations.

- ¹H NMR spectra show characteristic signals for methyl, methylene, NH, and aromatic protons, including D₂O exchangeable peaks for NH and NH₂ groups.

- ¹³C NMR identifies carbonyl and thiocarbonyl carbons.

- Elemental analysis and mass spectrometry (molecular ion peaks) confirm molecular formula and purity.

Research Findings and Optimization Notes

- The cyclocondensation and hydrazinolysis steps are critical for high yield and purity; reaction times and temperatures must be optimized.

- The Mannich reaction proceeds efficiently at room temperature in DMF, avoiding harsh conditions that could degrade sensitive heterocycles.

- Recrystallization solvents such as ethanol, DMF, or their mixtures are effective for purification.

- The synthetic route allows structural modifications by varying aldehydes in Schiff base formation, enabling analog development.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The oxadiazole ring can be reduced to form different derivatives.

Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole-4-carboxylic acid scaffold is shared among several analogs, with key differences in substituents at position 5 (Table 1).

Table 1: Substituent Effects on Physicochemical Properties

- Morpholine vs.

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances ionic interactions in biological systems, whereas ester derivatives (e.g., ethyl esters) prioritize lipophilicity for passive diffusion .

Heterocyclic Modifications

1,2,5-Oxadiazole (Furazan) vs. 1,3,4-Oxadiazole :

- The 4-amino-1,2,5-oxadiazole ring in the target compound provides a planar, electron-deficient structure conducive to π-π stacking and H-bonding via the amino group. In contrast, 1,3,4-oxadiazole derivatives (e.g., ) exhibit distinct electronic profiles, often associated with antimicrobial activity .

Structural and Crystallographic Insights

- Planarity and Conformation : The target compound’s oxadiazole and triazole rings are likely planar, as seen in isostructural analogs (). However, bulky substituents (e.g., morpholinylmethyl) may induce torsional strain, affecting crystal packing .

- Intermolecular Interactions : Hirshfeld surface analysis (used in and ) would reveal dominant H-bonding (O–H···N) and van der Waals interactions, critical for stability and solubility .

Biological Activity

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound featuring a unique combination of oxadiazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, especially in the context of anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₃N₇O₄, with a molecular weight of approximately 287.26 g/mol. The compound features both oxadiazole and triazole rings, which are known for their pharmacological significance. The presence of the morpholine group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Compounds containing oxadiazole and triazole rings have been shown to inhibit key enzymes involved in cancer progression. Notably, they target:

- Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer cell proliferation and survival.

- Thymidylate Synthase : Inhibition leads to disruption in DNA synthesis.

- Telomerase : Targeting telomerase can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines:

These results indicate that modifications to the oxadiazole scaffold can enhance anticancer potency.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be optimized through structural modifications. For instance:

- Substitution on the Triazole Ring : Varying substituents can significantly alter the binding affinity to target enzymes.

- Morpholine Group Variations : Altering the size or electronic properties of the morpholine moiety can improve solubility and cellular uptake.

Case Studies

- Antitumor Activity : A study evaluated the effects of a series of oxadiazole derivatives on human cancer cell lines. The most potent compounds showed IC50 values below 10 µM against multiple lines, indicating strong potential as anticancer agents .

- Mechanistic Insights : Research has focused on understanding how these compounds induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .

Q & A

Q. Advanced Methodological Considerations :

- Catalytic Optimization : Replace traditional acid catalysis (e.g., acetic acid) with greener alternatives like ionic liquids or microwave-assisted synthesis to reduce reaction time and byproducts.

- Purification Challenges : Use gradient HPLC to isolate intermediates with high polarity, as seen in structurally related triazole derivatives .

- Yield Improvement : Monitor reaction progress via TLC or in situ FTIR to identify incomplete conversions, particularly during morpholine incorporation .

How can contradictory spectral data (e.g., NMR, IR) for this compound be resolved during structural validation?

Basic Research Focus :

Standard characterization includes H/C NMR, IR, and elemental analysis. For example, the carboxylic acid moiety should show a broad O–H stretch (~2500–3000 cm) in IR, while the triazole ring protons appear as singlet(s) in the aromatic region of NMR .

Q. Advanced Methodological Considerations :

- Dynamic Effects : Use variable-temperature NMR to resolve overlapping signals caused by rotational isomerism in the morpholine or oxadiazole groups .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., 1H- vs. 2H-triazole) via single-crystal diffraction, as demonstrated for related pyrazole-triazole hybrids .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian) to confirm assignments .

What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Basic Research Focus :

The compound’s triazole-oxadiazole core and morpholine side chain suggest potential interactions with enzymes like kinases or hydrolases. Preliminary SAR can be derived by synthesizing analogs with variations in:

- Amino Group Substitution : Replace the 4-amino-oxadiazole with nitro or methyl groups to assess electronic effects.

- Morpholine Modifications : Test N-methylmorpholine or thiomorpholine derivatives to probe steric and electronic contributions .

Q. Advanced Methodological Considerations :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or α-glucosidase), guided by similar triazole-carboxylic acid inhibitors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics for enzyme-ligand interactions .

How can researchers address discrepancies in biological activity data across different assay systems for this compound?

Basic Research Focus :

Variability in activity may arise from differences in cell permeability, metabolic stability, or assay conditions (e.g., pH, serum proteins).

Q. Advanced Methodological Considerations :

- Metabolic Profiling : Identify major metabolites using LC-MS/MS, as demonstrated for structurally similar triazoles .

- Membrane Permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate activity with passive diffusion .

- Species-Specific Effects : Compare human vs. murine enzyme isoforms (e.g., cytochrome P450) to explain divergent in vitro/in vivo results .

What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Basic Research Focus :

UV-Vis spectroscopy (λ ~260–280 nm) or HPLC-UV are standard for purity analysis.

Q. Advanced Methodological Considerations :

- LC-MS/MS Quantification : Use a C18 column with 0.1% formic acid in mobile phase for high sensitivity in plasma/tissue samples .

- Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) and identify hydrolytically labile groups (e.g., ester linkages in analogs) .

How can researchers design experiments to investigate the compound’s potential off-target effects?

Q. Advanced Methodological Considerations :

- Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) to identify unintended kinase interactions .

- CRISPR-Cas9 Screens : Perform genome-wide knockout studies in cell lines to pinpoint synthetic lethal partners .

- Toxicogenomics : Analyze RNA-seq data from treated cells to map pathways affected beyond the primary target .

What computational tools are effective for predicting the compound’s physicochemical properties (e.g., solubility, logP)?

Basic Research Focus :

Estimate logP using ChemDraw or ACD/Labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.